D-Biopterin D-Biopterin D-erythro-biopterin is a biopterin in which the 1,2-dihydroxypropyl group has (1S,2R)-configuration. It is an enantiomer of a L-erythro-biopterin.
D-Biopterin is a natural product found in Morpho sulkowskyi and Pyrrhocoris apterus with data available.
Pterin derivatives based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone. Biopterins are natural products that have been considered as growth factors for some insects. Biopterins are cofactors for the AROMATIC AMINO ACID hydroxylases and NITRIC OXIDE SYNTHASE. Deficiencies in BIOPTERINS metabolism (e.g., lowered TETRAHYDROBIOPTERIN) are associated with neurological deterioration (e.g., HYPERPHENYLALANINAEMIA).
Brand Name: Vulcanchem
CAS No.: 13039-62-8
VCID: VC20975332
InChI: InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
SMILES: CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Molecular Formula: C9H11N5O3
Molecular Weight: 237.22 g/mol

D-Biopterin

CAS No.: 13039-62-8

Cat. No.: VC20975332

Molecular Formula: C9H11N5O3

Molecular Weight: 237.22 g/mol

* For research use only. Not for human or veterinary use.

D-Biopterin - 13039-62-8

Specification

Description D-erythro-biopterin is a biopterin in which the 1,2-dihydroxypropyl group has (1S,2R)-configuration. It is an enantiomer of a L-erythro-biopterin.
D-Biopterin is a natural product found in Morpho sulkowskyi and Pyrrhocoris apterus with data available.
Pterin derivatives based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone. Biopterins are natural products that have been considered as growth factors for some insects. Biopterins are cofactors for the AROMATIC AMINO ACID hydroxylases and NITRIC OXIDE SYNTHASE. Deficiencies in BIOPTERINS metabolism (e.g., lowered TETRAHYDROBIOPTERIN) are associated with neurological deterioration (e.g., HYPERPHENYLALANINAEMIA).
CAS No. 13039-62-8
Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
IUPAC Name 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Standard InChI InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
Standard InChI Key LHQIJBMDNUYRAM-AWFVSMACSA-N
Isomeric SMILES C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
SMILES CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Canonical SMILES CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O

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